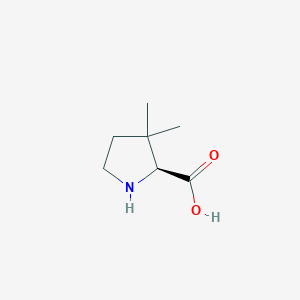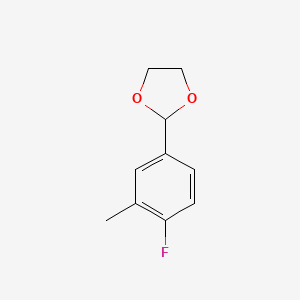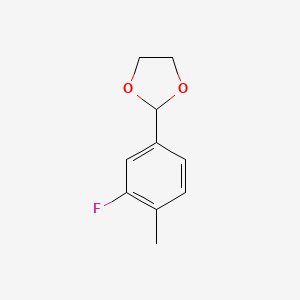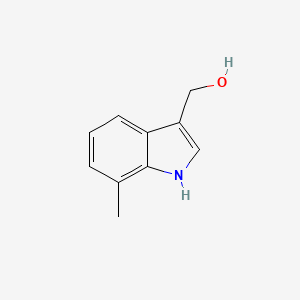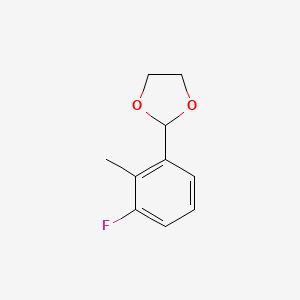
2-(3-Fluoro-2-methylphenyl)-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fluorinated compounds are widely used in various fields such as molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance .
Synthesis Analysis
The synthesis of fluorides has attracted more and more attention from biologists and chemists . Achieving selective fluorination is still a huge challenge under mild conditions . Enzymatic methods for the synthesis of fluorinated compounds have been summarized since 2015, including cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases, glycosidases, fluorinases, and multienzyme system .Molecular Structure Analysis
The molecular structures of similar compounds have been calculated using density functional theory (DFT), which were compared with the X-ray diffraction value . The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction .Chemical Reactions Analysis
Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method . The structure and catalytic mechanism of fluorinase are introduced to understand fluorobiochemistry .Physical And Chemical Properties Analysis
Fluorine has different physical and chemical properties from other elements, including bond length, van der Waals radius, van der Waals volume of the atom, and electronegativity of elements . Moreover, fluorine can change the pKa, affinity, dipole moment, stability, lipophilicity, and bioavailability of adjacent groups .作用機序
2-(3-Fluoro-2-methylphenyl)-1,3-dioxolane has a wide range of mechanisms of action. It can act as a proton donor, a hydrogen-bond acceptor, and a Lewis acid. It can also act as a catalyst in the synthesis of organic compounds and as a probe for studying the mechanism of action of biochemical and physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In studies on mice, this compound has been shown to reduce the levels of certain enzymes involved in the metabolism of carbohydrates and lipids. It has also been shown to inhibit the growth of certain types of cancer cells. In addition, this compound has been shown to reduce inflammation and to possess anti-oxidant properties.
実験室実験の利点と制限
2-(3-Fluoro-2-methylphenyl)-1,3-dioxolane has several advantages for laboratory experiments. It is a relatively stable compound and is easy to store and handle. It is also a relatively inexpensive reagent, making it a cost-effective choice for many laboratory experiments. However, this compound also has several limitations. It is not as soluble in water as some other compounds, making it difficult to use in some experiments. In addition, this compound is not as reactive as some other compounds, making it less suitable for some types of reactions.
将来の方向性
The potential applications of 2-(3-Fluoro-2-methylphenyl)-1,3-dioxolane are still being explored. Future studies could focus on developing new methods for synthesizing this compound and evaluating its potential as a therapeutic agent. Additionally, further research could be conducted to explore the potential of this compound as a tool for studying the mechanism of action of biochemical and physiological processes. Finally, further research could be conducted to evaluate the safety and efficacy of this compound in various laboratory experiments.
合成法
2-(3-Fluoro-2-methylphenyl)-1,3-dioxolane can be synthesized using a variety of methods. One of the most common methods is the reaction of 3-fluoro-2-methylphenol with 1,3-dioxolane in the presence of a strong base such as sodium hydroxide. This reaction produces the desired product in high yields and can be performed in a relatively short amount of time. Other methods of synthesis include the reaction of 3-fluoro-2-methylphenol with 1,3-dioxane in the presence of a strong acid, the reaction of 3-fluoro-2-methylphenol with 1,3-dioxolane in the presence of a strong base, and the reaction of 3-fluoro-2-methylphenol with 1,3-dioxolane in the presence of a Lewis acid catalyst.
科学的研究の応用
2-(3-Fluoro-2-methylphenyl)-1,3-dioxolane has a wide range of applications in scientific research. It can be used as a reagent in organic synthesis to synthesize a variety of compounds, including heterocyclic compounds, pharmaceuticals, and agrochemicals. It can also be used as a probe for studying the mechanism of action of biochemical and physiological processes, such as the binding of ligands to receptors and the regulation of gene expression. This compound can also be used to evaluate the efficacy of therapeutic agents, such as antibiotics and antifungal agents.
Safety and Hazards
特性
IUPAC Name |
2-(3-fluoro-2-methylphenyl)-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-7-8(3-2-4-9(7)11)10-12-5-6-13-10/h2-4,10H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCJLRCQNQALAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C2OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


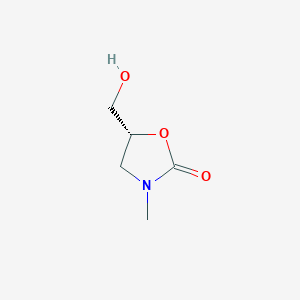
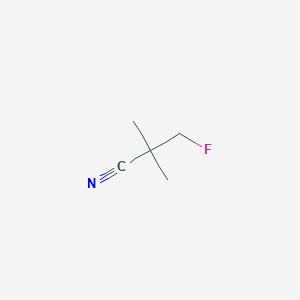


![5-Aminospiro[2.3]hexane-5-carboxylic acid](/img/structure/B6329107.png)


